6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
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Overview
Description
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group at the 6-position and amino groups at the 2 and 7 positions
Mechanism of Action
Target of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine, a core structure in this compound, is associated with a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can affect various biochemical pathways depending on their specific targets .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with various biological activities, including anticancer, antimicrobial, and anti-tubercular effects .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, which include 1,2,4-triazolo[1,5-a]pyrimidines, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities suggest that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazole compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, can bind with a variety of enzymes and receptors in the biological system . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that triazole compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, can interact with a variety of enzymes and receptors in the biological system . This suggests that they may be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups at the 2 and 7 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as:
Uniqueness
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group at the 6-position and amino groups at the 2 and 7 positions enhances its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-19-8-4-2-7(3-5-8)9-6-15-12-16-11(14)17-18(12)10(9)13/h2-6H,13H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBMYRISQZLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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